1-(Ethanesulfonyl)piperidin-4-one
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Overview
Description
1-(Ethanesulfonyl)piperidin-4-one is a chemical compound with the molecular formula C7H13NO3S. It is a piperidinone derivative, characterized by the presence of an ethanesulfonyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
The synthesis of 1-(ethanesulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(Ethanesulfonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
1-(Ethanesulfonyl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(Ethanesulfonyl)piperidin-4-one can be compared with other piperidinone derivatives, such as:
1-(Methylsulfonyl)piperidin-4-one: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.
1-(Phenylsulfonyl)piperidin-4-one: Contains a phenylsulfonyl group, which may impart different chemical and biological properties.
1-(Butanesulfonyl)piperidin-4-one:
Properties
IUPAC Name |
1-ethylsulfonylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCGRZUZEHMMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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